Ethyl benzo[b]thiophene-7-carboxylate
Overview
Description
Ethyl benzo[b]thiophene-7-carboxylate is a derivative of thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound was confirmed by FTIR, MS, and 1H-NMR .Chemical Reactions Analysis
The Gewald reaction is a significant synthetic method to thiophene derivatives . It is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Chemical Synthesis and Derivatives Formation
Ethyl benzo[b]thiophene-7-carboxylate is a precursor in the synthesis of various chemical compounds. The compound has been used in the synthesis of pyrazoles, pyridazines, pyrimidines, and their fused derivatives, showcasing its versatility in forming complex molecules with potential pharmaceutical applications (Mohareb, Mohamed, & Wardakhan, 2000). Additionally, the compound has been used in the synthesis of benzo[b]thiophene derivatives such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, which have been characterized and tested for their antibacterial, antifungal, and anti-inflammatory properties (Isloor, Kalluraya, & Pai, 2010).
Organic Photovoltaic Cells
This compound derivatives have been used in the development of organic photovoltaic cells. For instance, a specific compound, poly{4,8-bis((2-ethylhexyl)thieno[3,2-b]thiophene)-benzo[1,2-b:4,5-b′]dithiophene-alt-2-ethylhexyl-4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate}, has been designed and synthesized for this purpose. The study highlighted the material's organized molecular arrangement and significant hole mobility, indicating its potential in high-performance photovoltaic applications (Kim et al., 2014).
Antimicrobial and Antitubercular Activities
Research has also explored the antimicrobial and antitubercular potential of benzo[b]thiophene-7-carboxylate derivatives. Compounds synthesized from this chemical have shown promising activity against bacteria such as Staphylococcus aureus and multidrug-resistant Mycobacterium tuberculosis, highlighting their potential as lead candidates for treating bacterial infections and tuberculosis (Mahajan et al., 2016; Barbier et al., 2022), (Barbier et al., 2022).
Drug Discovery and Cancer Research
This compound derivatives have been identified as potential agents in cancer therapy. A study highlighted the synthesis of several compounds from this chemical, which were evaluated for their cytotoxicity against various cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer. The results identified specific compounds with significant anti-proliferative activity, indicating their potential in drug discovery and cancer treatment (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Safety and Hazards
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future direction could involve further exploration of the biological activities and potential applications of Ethyl benzo[b]thiophene-7-carboxylate and its derivatives.
Properties
IUPAC Name |
ethyl 1-benzothiophene-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-2-13-11(12)9-5-3-4-8-6-7-14-10(8)9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTZSCYPOQMXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677835 | |
Record name | Ethyl 1-benzothiophene-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959632-57-6 | |
Record name | Ethyl 1-benzothiophene-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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